2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
Description
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperazine moiety, and various aromatic groups
Properties
Molecular Formula |
C25H24N4O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-18-7-9-20(10-8-18)24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(32-25)12-11-19-5-3-4-6-22(19)31-2/h3-12H,13-16H2,1-2H3/b12-11+ |
InChI Key |
IZKMSWLEFXXQIV-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4OC)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4OC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves a nucleophilic substitution reaction where the piperazine ring is introduced.
Attachment of the aromatic groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents involved.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or other parts of the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine moiety.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various neurotransmitter receptors, which can modulate their activity. The oxazole ring and other aromatic groups may also contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- 2-Methoxyphenyl isocyanate
These compounds share structural similarities, such as the presence of piperazine or oxazole rings, but differ in their specific substituents and overall structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
